molecular formula C16H19NO4S2 B1343312 tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate CAS No. 479423-34-2

tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate

Cat. No.: B1343312
CAS No.: 479423-34-2
M. Wt: 353.5 g/mol
InChI Key: DEFHMKWGLKDPMI-UHFFFAOYSA-N
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Description

tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a tert-butyl group, a phenylsulfonyl group, and a thienyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the phenylsulfonyl group can produce phenylthiol derivatives .

Scientific Research Applications

tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The thienyl group may enhance binding affinity through π-π interactions with aromatic residues in the target proteins. The carbamate moiety can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(phenylsulfonyl)methyl]-carbamate
  • tert-Butyl N-[(2-thienyl)methyl]-carbamate
  • Phenylsulfonyl N-[(2-thienyl)methyl]-carbamate

Uniqueness

tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate is unique due to the presence of both phenylsulfonyl and thienyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[benzenesulfonyl(thiophen-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c1-16(2,3)21-15(18)17-14(13-10-7-11-22-13)23(19,20)12-8-5-4-6-9-12/h4-11,14H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFHMKWGLKDPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CS1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635842
Record name tert-Butyl [(benzenesulfonyl)(thiophen-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479423-34-2
Record name tert-Butyl [(benzenesulfonyl)(thiophen-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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